N-(4-chlorophenyl)-5-[(furan-2-ylcarbonyl)amino]-1-phenyl-1H-pyrazole-4-carboxamide
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Overview
Description
N-(4-chlorophenyl)-5-[(furan-2-ylcarbonyl)amino]-1-phenyl-1H-pyrazole-4-carboxamide is a complex organic compound that features a pyrazole ring substituted with a phenyl group, a furan-2-ylcarbonyl group, and a 4-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-5-[(furan-2-ylcarbonyl)amino]-1-phenyl-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, which can be synthesized through the reaction of hydrazine with a β-diketone. The resulting pyrazole is then subjected to acylation with furan-2-ylcarbonyl chloride in the presence of a base such as triethylamine. Finally, the 4-chlorophenyl group is introduced via a coupling reaction using 4-chloroaniline and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-5-[(furan-2-ylcarbonyl)amino]-1-phenyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The nitro group (if present) on the phenyl ring can be reduced to an amine.
Substitution: The chlorine atom on the 4-chlorophenyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiourea.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Amino derivatives of the phenyl ring.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-chlorophenyl)-5-[(furan-2-ylcarbonyl)amino]-1-phenyl-1H-pyrazole-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory or anticancer agent due to its ability to interact with specific biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, which can provide insights into its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-5-[(furan-2-ylcarbonyl)amino]-1-phenyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Alternatively, it may act as an agonist or antagonist at receptor sites, modulating signal transduction pathways involved in inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-5-[(furan-2-ylcarbonyl)amino]-1-phenyl-1H-pyrazole-3-carboxamide: Similar structure but with a different position of the carboxamide group.
N-(4-chlorophenyl)-5-[(furan-2-ylcarbonyl)amino]-1-phenyl-1H-pyrazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.
Uniqueness
N-(4-chlorophenyl)-5-[(furan-2-ylcarbonyl)amino]-1-phenyl-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
IUPAC Name |
N-(4-chlorophenyl)-5-(furan-2-carbonylamino)-1-phenylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN4O3/c22-14-8-10-15(11-9-14)24-20(27)17-13-23-26(16-5-2-1-3-6-16)19(17)25-21(28)18-7-4-12-29-18/h1-13H,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AECVDULLCRUOEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)NC3=CC=C(C=C3)Cl)NC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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